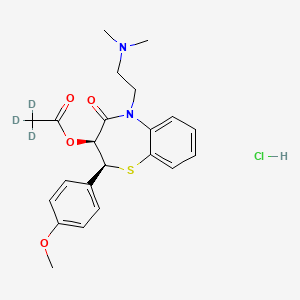![molecular formula C11H16Cl2N4 B12313566 N1-[(1H-imidazol-4-yl)methyl]-2-methylbenzene-1,4-diamine dihydrochloride](/img/structure/B12313566.png)
N1-[(1H-imidazol-4-yl)methyl]-2-methylbenzene-1,4-diamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El dihidrocloruro de N1-[(1H-imidazol-4-il)metil]-2-metilbenceno-1,4-diamina es un compuesto químico con la fórmula molecular C11H14N42HCl. Es un derivado del imidazol, un compuesto heterocíclico de cinco miembros que contiene átomos de nitrógeno en las posiciones 1 y 3.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del dihidrocloruro de N1-[(1H-imidazol-4-il)metil]-2-metilbenceno-1,4-diamina normalmente implica la reacción del 1H-imidazol-4-carboxaldehído con 2-metilbenceno-1,4-diamina bajo condiciones específicas. La reacción se lleva a cabo generalmente en presencia de un disolvente adecuado, como etanol o metanol, y un catalizador como el ácido acético. El producto resultante se purifica entonces mediante técnicas de recristalización o cromatografía .
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar la síntesis a gran escala utilizando reactores automatizados y procesos de flujo continuo. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza del producto final. El uso de técnicas avanzadas de purificación como la cromatografía líquida de alta resolución (HPLC) y la espectrometría de masas (MS) garantiza la calidad del compuesto .
Análisis de las reacciones químicas
Tipos de reacciones
El dihidrocloruro de N1-[(1H-imidazol-4-il)metil]-2-metilbenceno-1,4-diamina experimenta diversas reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción pueden llevarse a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio; normalmente se lleva a cabo en disolventes acuosos u orgánicos.
Reducción: Borohidruro de sodio, hidruro de litio y aluminio; las reacciones suelen realizarse en condiciones anhidras.
Sustitución: Diversos nucleófilos como haluros, aminas y tioles; las reacciones se llevan a cabo a temperaturas suaves o moderadas.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados del imidazol con grupos funcionales adicionales que contienen oxígeno, mientras que la reducción puede dar lugar a la formación de derivados de la amina .
Aplicaciones en la investigación científica
El dihidrocloruro de N1-[(1H-imidazol-4-il)metil]-2-metilbenceno-1,4-diamina tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas y como catalizador en diversas reacciones orgánicas.
Biología: Se investiga su posible papel en la inhibición de enzimas y como ligando en ensayos bioquímicos.
Medicina: Se explora su posible propiedad terapéutica, incluyendo las actividades antimicrobianas y anticancerígenas.
Análisis De Reacciones Químicas
Types of Reactions
N1-[(1H-imidazol-4-yl)methyl]-2-methylbenzene-1,4-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, and thiols; reactions are conducted under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amine derivatives .
Aplicaciones Científicas De Investigación
N1-[(1H-imidazol-4-yl)methyl]-2-methylbenzene-1,4-diamine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mecanismo De Acción
El mecanismo de acción del dihidrocloruro de N1-[(1H-imidazol-4-il)metil]-2-metilbenceno-1,4-diamina implica su interacción con dianas moleculares y vías específicas. El anillo de imidazol puede unirse a iones metálicos y enzimas, inhibiendo su actividad. Este compuesto también puede interactuar con el ADN y las proteínas, lo que provoca diversos efectos biológicos. Las dianas y vías moleculares exactas dependen de la aplicación y el contexto específicos[4][4].
Comparación Con Compuestos Similares
Compuestos similares
- 1H-imidazol-4-carboxaldehído
- 2-metilbenceno-1,4-diamina
- N1-(1H-imidazol-4-il)metilbenceno-1,4-diamina
Singularidad
El dihidrocloruro de N1-[(1H-imidazol-4-il)metil]-2-metilbenceno-1,4-diamina es único debido a su estructura específica, que combina el anillo de imidazol con una porción de benceno-diamina. Esta estructura única confiere propiedades químicas y biológicas distintas, lo que lo hace valioso para diversas aplicaciones .
Propiedades
Fórmula molecular |
C11H16Cl2N4 |
|---|---|
Peso molecular |
275.17 g/mol |
Nombre IUPAC |
1-N-(1H-imidazol-5-ylmethyl)-2-methylbenzene-1,4-diamine;dihydrochloride |
InChI |
InChI=1S/C11H14N4.2ClH/c1-8-4-9(12)2-3-11(8)14-6-10-5-13-7-15-10;;/h2-5,7,14H,6,12H2,1H3,(H,13,15);2*1H |
Clave InChI |
GQBMGYPNTMJZDF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)N)NCC2=CN=CN2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



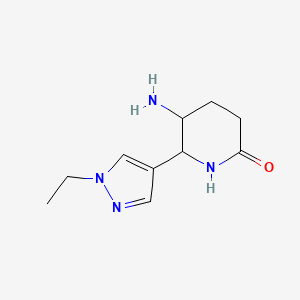
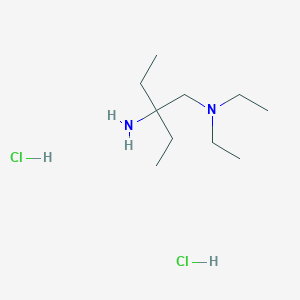
![3-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12313511.png)

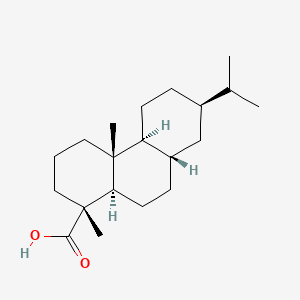

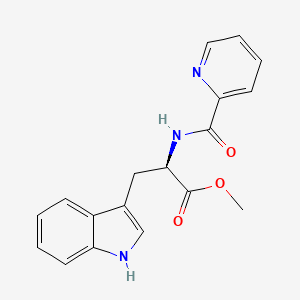
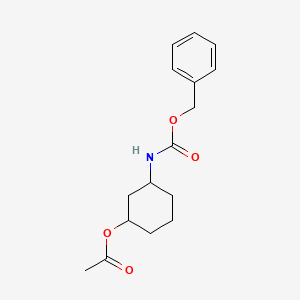

![2-Amino-3-{[(2-methoxyphenyl)methyl]sulfanyl}propanoic acid](/img/structure/B12313551.png)
